Molecular Weight and Calculated Lipophilicity (XLogP3) vs. N-Phenyl-Only Analog
The target compound (MW 256.28) possesses higher molecular weight than the N-phenyl-only analog 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (MW 242.25). Additionally, its computed XLogP3-AA is -0.2, whereas the simpler N-methyl-oxazolidine-sulfonamide (without phenyl) exhibits a lower lipophilicity [1]. This difference in lipophilicity and size can influence membrane permeability and solubility in medicinal chemistry contexts.
| Evidence Dimension | Molecular weight and calculated XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | MW = 256.28; XLogP3-AA = -0.2 (computed via PubChem methodology) |
| Comparator Or Baseline | 2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide (CAS 87708-16-5): MW = 242.25 (XLogP3 not available from same source); N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide (CAS 898798-37-3): XLogP3-AA = -0.2 (but MW = 180.19) |
| Quantified Difference | ΔMW = +14.03 relative to N-phenyl-only analog; ΔMW = +76.09 relative to N-methyl-only analog. |
| Conditions | Computed properties from PubChem/ChemSpider; no experimental assay context |
Why This Matters
The higher molecular weight and dual substitution pattern may provide steric differentiation that is relevant when selecting a building block for fragment-based drug design or chemical probe synthesis.
- [1] PubChem. N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide (CAS 898798-37-3). CID 57355565. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-2-oxo-1_3-oxazolidine-3-sulfonaMide. View Source
